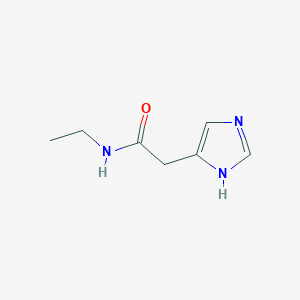

N-Ethyl-2-(1H-imidazol-4-yl)acetamide

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-ethyl-2-(1H-imidazol-5-yl)acetamide |

InChI |

InChI=1S/C7H11N3O/c1-2-9-7(11)3-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) |

InChI Key |

AWYVIQCUSQSWHU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC1=CN=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1H-imidazol-4-yl)acetamide typically involves the reaction of ethylamine with 2-(1H-imidazol-4-yl)acetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-Ethyl-2-(1H-imidazol-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-Ethyl-2-(1H-imidazol-4-yl)acetamide and its analogs:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., acetylphenyl in ) may hinder binding to biological targets compared to the ethyl group.

- Thermal Stability : The melting point of N-Acetylhistamine (147–149°C) suggests moderate stability, likely influenced by hydrogen bonding from the imidazole and acetamide groups .

Crystallographic and Intermolecular Interactions

- Crystal Packing : Imidazole derivatives often exhibit weak interactions (C–H⋯N hydrogen bonds, π–π stacking) that dictate crystal packing. For example, (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines form chains via C–H⋯X (X = Cl, Br) bonds .

- Dihedral Angles : In similar compounds, dihedral angles between aromatic planes (e.g., ~56° in ) suggest significant molecular twist, which may influence solubility and crystal stability. The ethyl group in the target compound could alter these angles due to steric effects.

Stability and Metabolic Considerations

- Hydrolysis Susceptibility : Acetamide groups are prone to enzymatic hydrolysis, but the ethyl chain may slow degradation compared to methyl analogs.

- Metabolic Pathways : Imidazole rings are metabolized via cytochrome P450 enzymes; substituents like ethyl or acetylphenyl could alter metabolic rates .

Q & A

Q. What is the preferred IUPAC nomenclature for N-Ethyl-2-(1H-imidazol-4-yl)acetamide, and how are substituents prioritized in its naming?

The IUPAC name follows substitutive nomenclature rules, where the parent structure (acetamide) is modified by substituents. The ethyl group is prioritized as an alkyl substituent, while the imidazol-4-yl group is treated as a heterocyclic substituent. Amino acid-derived substituents are named by replacing the terminal "e" with "o" in the amino acid name (e.g., "asparto" for aspartic acid derivatives). This ensures unambiguous identification of functional group seniority and substituent positions .

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

A typical synthesis involves:

- Step 1 : Condensation of 1H-imidazole-4-carboxylic acid derivatives with ethylamine.

- Step 2 : Acetylation using acetic anhydride or acetyl chloride under reflux in glacial acetic acid.

- Optimization : Reaction time (2–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical. TLC monitors completion, and recrystallization (ethanol/water) ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals confirm its structure?

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch), ~3260 cm⁻¹ (N-H stretch), and 1590–1600 cm⁻¹ (imidazole C=C) .

- NMR :

Advanced Research Questions

Q. How can crystallographic data (e.g., Hirshfeld surface analysis) resolve ambiguities in molecular packing and hydrogen-bonding interactions?

Hirshfeld analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals) by mapping electron density surfaces. For N-ethyl derivatives:

Q. What strategies mitigate contradictions in biological activity data between in vitro and in vivo studies for this compound?

- In vitro–in vivo correlation (IVIVC) : Adjust dosing regimens based on pharmacokinetic parameters (e.g., bioavailability, half-life).

- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies.

- Toxicity Screening : Prioritize assays like Ames test (mutagenicity) and micronucleus assay (genotoxicity) to rule out false positives .

Q. How do structural modifications (e.g., nitro or naphthyl substitutions) alter the compound’s pharmacological profile?

- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition).

- Bulkier Substituents (e.g., naphthyl) : Improve lipophilicity (logP increases by ~1.5 units) but may reduce solubility.

- Method : SAR studies using 1,3-dipolar cycloaddition or click chemistry to introduce substituents, followed by bioactivity assays (e.g., IC₅₀ determination) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PDB structures (e.g., 1M17).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with IC₅₀ values .

Methodological Considerations

Q. How are purity and stability validated during long-term storage?

Q. What protocols ensure reproducibility in scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.